(2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride
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Overview
Description
(2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride is a synthetic amino acid derivative characterized by the presence of a trifluoromethyl group at the terminal carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as a protected amino acid or a precursor containing the trifluoromethyl group.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Amino Group Protection and Deprotection: The amino group is often protected using a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group, to prevent unwanted reactions
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield amine derivatives.
Condensation Reactions: The amino acid can undergo condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: New derivatives with different functional groups replacing the trifluoromethyl group.
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amine derivatives.
Scientific Research Applications
(2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Materials Science: It is employed in the development of novel materials with unique properties, such as fluorinated polymers.
Chemical Synthesis: The compound serves as a precursor for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of (2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-4,4,4-trifluorobutanoic acid hydrochloride
- (2S)-2-amino-3,3,3-trifluoropropanoic acid hydrochloride
- (2S)-2-amino-2,2,2-trifluoroethanoic acid hydrochloride
Uniqueness
(2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride is unique due to its longer carbon chain and the position of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to its shorter-chain analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
(2S)-2-amino-5,5,5-trifluoropentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2.ClH/c6-5(7,8)2-1-3(9)4(10)11;/h3H,1-2,9H2,(H,10,11);1H/t3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLCJLJVSWUYSK-DFWYDOINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(F)(F)F)[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1680174-93-9 |
Source
|
Record name | (2S)-2-amino-5,5,5-trifluoropentanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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